Rhodium(II) trifluoroacetate dimer
Overview
Description
Rhodium(II) trifluoroacetate dimer, also known as Trifluoroacetic acid rhodium(II) salt dimer, is a chemical compound with the molecular formula [ (CF3COO)2Rh]2 . It has a molecular weight of 657.87 . The compound appears as a light green to dark green powder .
Molecular Structure Analysis
The molecular structure of Rhodium(II) trifluoroacetate dimer is represented by the formula [ (CF3COO)2Rh]2 . This indicates that the compound consists of two Rhodium(II) ions, each coordinated to two trifluoroacetate ions .Chemical Reactions Analysis
Rhodium(II) complexes, including Rhodium(II) trifluoroacetate dimer, are known to be effective catalysts for various chemical reactions. For example, Rhodium(II) acetate dimer is used in carbenoid reactions, hydrocarbon oxidation, hydroboration, and nitrene reactions . Rhodium(II) trifluoroacetate dimer itself is used in the preparation of isomerically pure α,β-unsaturated carbonyl compounds .Physical And Chemical Properties Analysis
Rhodium(II) trifluoroacetate dimer is a light green to dark green crystalline powder . It has a molecular weight of 657.88 .Scientific Research Applications
DNA Interaction Studies
Rhodium(II) trifluoroacetate dimer demonstrates significant interaction with DNA. Electrochemical evaluations have indicated that rhodium carboxylates, including trifluoroacetate, exhibit a higher affinity for adenine than guanine residues in DNA. This finding aids in understanding the influence of equatorial ligands on axial coordination mechanisms in DNA interactions (Gil et al., 2002).
Crystal Structure and Binding Analysis
The crystal structure of Rhodium(II) Formamidinate Dimer, including trifluoroacetate, has been determined using X-ray diffraction. This study provides insights into the arrangement of ligands within the dimer and their coordination to axial sites, crucial for understanding the molecular structure and reactivity of these complexes (Handa et al., 2012).
NMR Spectroscopy in Ligand Interaction
NMR studies have explored the interaction of Rhodium(II) trifluoroacetate with various ligands, revealing insights into the complexation mechanisms in solution. This research is vital for understanding the molecular interactions and reactivity of rhodium complexes with different functional groups (Cmoch & Jaźwiński, 2009).
Adduct Formation and Chiral Recognition
Investigations into the adduct formation of Rhodium(II) tetraacylates with methionine and its derivatives have been conducted using NMR spectroscopy. This study contributes to the understanding of complexation processes and chiral recognition in rhodium complexes (Głaszczka et al., 2010).
Catalytic Applications and Structural Analysis
Studies on heterogenized dirhodium catalysts, including Rhodium(II) trifluoroacetate, have been conducted using solid-state NMR techniques. This research is crucial for understanding the binding geometries and catalytic performance of these complexes in reactions like cyclopropanation (Liu et al., 2017).
Photoredox Catalysis
Rhodium(II) dimer has been used in photoredox catalysis, specifically in the aerobic oxidation of arylboronic acids. This application highlights the potential of Rhodium(II) trifluoroacetate dimer in catalysis under mild conditions, expanding its utility in synthetic chemistry (Yang et al., 2019).
Safety And Hazards
Rhodium(II) trifluoroacetate dimer is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing thoroughly after handling .
Future Directions
properties
IUPAC Name |
rhodium;2,2,2-trifluoroacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C2HF3O2.2Rh/c4*3-2(4,5)1(6)7;;/h4*(H,6,7);; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQVMUPTZFMHQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.[Rh].[Rh] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F12O8Rh2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
661.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Rhodium(II) trifluoroacetate dimer | |
CAS RN |
31126-95-1 | |
Record name | Rhodium (II) Trifluoroacetate dimer | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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